Arteminin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Artemisinin can be synthesized through several methods, including engineered biosynthesis, chemoenzymatic synthesis, total synthesis, and site-selective C–H functionalization . The traditional method involves extracting artemisinin from the leaves of Artemisia annua. this method is limited by the low yield and variability in artemisinin content.
Industrial Production Methods
Industrial production of artemisinin has been enhanced by using genetically engineered yeast to produce a precursor compound, which is then chemically converted to artemisinin . This method is more efficient and scalable compared to plant extraction.
Chemical Reactions Analysis
Types of Reactions
Artemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution . The endoperoxide bridge in artemisinin is crucial for its biological activity and is involved in many of these reactions.
Common Reagents and Conditions
Common reagents used in the reactions of artemisinin include potassium borohydride for reduction and boron trifluoride etherate for catalytic reactions . The conditions often involve mild temperatures and specific solvents to maintain the integrity of the endoperoxide bridge.
Major Products
The major products formed from these reactions include dihydroartemisinin, artemether, arteether, and artesunate . These derivatives are used in various therapeutic applications, particularly in antimalarial treatments.
Scientific Research Applications
Artemisinin and its derivatives have a wide range of scientific research applications:
Mechanism of Action
Artemisinin exerts its effects primarily through the cleavage of its endoperoxide bridge by iron (II) oxide, producing reactive oxygen species that damage essential parasite macromolecules . This mechanism is particularly effective against the malaria parasite in its erythrocytic stage. Artemisinin also affects various molecular targets and pathways, including apoptosis-related proteins, inflammation-related molecules, and oxidative stress pathways .
Comparison with Similar Compounds
Artemisinin is unique due to its endoperoxide bridge, which is rare among natural compounds . Similar compounds include:
Dihydroartemisinin: A more potent derivative of artemisinin with improved bioavailability.
Artemether: A lipid-soluble derivative used in combination therapies for malaria.
Artesunate: A water-soluble derivative used for severe malaria.
Arteether: Another lipid-soluble derivative with similar applications.
Artemisinin and its derivatives are distinguished by their rapid action and broad efficacy against various stages of the malaria parasite, making them superior to many other antimalarial agents .
Properties
IUPAC Name |
5-hydroxy-6,8-dimethoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-8(15-2)11-6(10(7)13)3-4-9(12)16-11/h3-5,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVMALVHHWUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1O)C=CC(=O)O2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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